2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine
Description
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound featuring a fused thieno[3,4-d]pyrimidine core. The structure includes two chlorine atoms at positions 2 and 4, two methyl groups at position 7,7, and a sulfur atom in the thieno ring. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive chlorine substituents, which allow for further functionalization .
Properties
Molecular Formula |
C8H8Cl2N2S |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 |
InChI Key |
IQAIVGWPBQKOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CS1)C(=NC(=N2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the chlorination of 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine. The starting material, 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine, can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The chlorination reaction is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothienopyrimidines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thienopyrimidine structure enhanced its efficacy against resistant strains of bacteria such as Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been noted that certain derivatives can induce apoptosis in cancer cells.
- Case Study : Research conducted by the Cancer Research Institute found that specific analogs of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Herbicidal Activity
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine has been explored for its herbicidal properties. Its ability to selectively inhibit certain plant enzymes makes it a candidate for developing new herbicides.
- Case Study : A field study reported in Weed Science highlighted the effectiveness of this compound in controlling broadleaf weeds while minimizing damage to cereal crops .
Polymer Synthesis
In materials science, this compound has been utilized as a precursor for synthesizing novel polymers with unique properties.
- Case Study : Research published in Polymer Chemistry demonstrated the use of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine to create thermally stable polymers suitable for high-temperature applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 74901-71-6)
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1260088-72-9)
- Molecular Formula : C₈H₈Cl₂N₂O
- Molecular Weight : 219.07 g/mol
- Key Differences: Replaces sulfur (thieno) with oxygen (furo) in the fused ring.
- Applications : Serves as a key intermediate in organic synthesis, as demonstrated in cross-coupling reactions with pyrazolo[4,3-c]pyridin-3-amine .
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (CAS 36267-71-7)
- Molecular Formula : C₇H₈N₂S
- Molecular Weight : 152.22 g/mol
- Key Differences : Substitutes chlorine atoms with a single methyl group at position 2 and lacks the 7,7-dimethyl groups.
- Properties : Lower molecular weight and reduced halogenation make it less reactive but more volatile.
- Applications: Approved as a flavoring agent (FEMA No. 3338) with a popcorn-like aroma, highlighting the impact of substituents on sensory properties .
Physicochemical and Reactivity Comparison
| Property | Target Compound (Thieno) | Furo Analog (CAS 1260088-72-9) | Thieno Analog (CAS 74901-71-6) |
|---|---|---|---|
| Heteroatom | Sulfur | Oxygen | Sulfur |
| Chlorine Substituents | 2,4-dichloro | 2,4-dichloro | 2,4-dichloro |
| Methyl Substituents | 7,7-dimethyl | 7,7-dimethyl | None |
| Molecular Weight | ~237 g/mol (estimated) | 219.07 g/mol | 207.08 g/mol |
| Reactivity | Moderate steric hindrance | Moderate steric hindrance | High reactivity (no steric bulk) |
| Applications | Pharmaceutical intermediate | Synthetic intermediate | Medicinal chemistry precursor |
- Steric Effects : The 7,7-dimethyl groups in the target compound and its furo analog may slow substitution reactions at adjacent positions due to steric hindrance .
Biological Activity
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8Cl2N2O2S
- Molecular Weight : 267.12 g/mol
- CAS Number : 1429639-87-1
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives were synthesized and evaluated for their ability to inhibit specific kinases associated with cancer proliferation. Notably, the compound demonstrated significant inhibition of the double mutant EGFR-L858R/T790M tyrosine kinase with an IC50 value indicating potent activity against cancer cell lines such as H1975 .
Enzyme Inhibition
The compound has shown promise as an inhibitor of mitogen-activated protein kinase phosphatase 5 (MKP5), which is implicated in various diseases including dystrophic muscle disease. Inhibitory assays revealed that modifications to the compound's structure could enhance its selectivity and potency against MKP5, with some derivatives achieving low micromolar inhibition levels .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how structural modifications affect biological activity. The introduction of different substituents at specific positions on the thieno[3,4-D]pyrimidine scaffold was shown to influence both potency and selectivity for targeted enzymes. For instance, replacing certain functional groups led to a marked increase in enzyme inhibition efficacy .
Study 1: Antitumor Efficacy
In a controlled study, various derivatives of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine were tested against human tumor cell lines. The most effective derivative exhibited a significant reduction in cell viability compared to untreated controls. The results suggest that this compound class could serve as a lead for developing new anticancer therapies .
Study 2: MKP5 Inhibition
Another study focused on the inhibition of MKP5 using the compound and its derivatives. The findings indicated that specific modifications could enhance selectivity for MKP5 over other phosphatases. This selectivity is crucial for minimizing side effects in therapeutic applications aimed at treating muscle diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H8Cl2N2O2S |
| Molecular Weight | 267.12 g/mol |
| CAS Number | 1429639-87-1 |
| IC50 (EGFR-L858R/T790M) | Low micromolar |
| MKP5 Inhibition | IC50 = 3.8 ± 0.6 μM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions starting from chlorinated pyrimidine precursors. For example, 4-chloropyrimidines react with thiophene derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thieno[3,4-d]pyrimidine core . Key factors include temperature control (0°C to RT for nucleophilic substitution) and stoichiometric ratios of halogenating agents (e.g., POCl₃ or SOCl₂) to ensure selective dichlorination at positions 2 and 4 .
- Data : Yields range from 50–70% when using optimized conditions (e.g., reflux in 1,4-dioxane with NaH as a base) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Thiophene protons (δ 6.8–7.2 ppm) .
- Methyl groups on the dihydrothieno ring (δ 1.2–1.5 ppm for CH₃) .
- FTIR : Key absorptions include C-Cl stretches (750–550 cm⁻¹) and C=S vibrations (1250–1050 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 289.03 (calculated for C₉H₈Cl₂N₂S) .
Q. How does the dichlorination pattern at positions 2 and 4 affect reactivity in cross-coupling reactions?
- Methodology : The 2,4-dichloro configuration enables sequential Suzuki-Miyaura or Buchwald-Hartwig reactions. The 4-chloro position is more reactive due to reduced steric hindrance, allowing selective substitution with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) . The 2-chloro group requires harsher conditions (e.g., CuI/1,10-phenanthroline, 120°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Methodology :
- Data Triangulation : Compare activity across standardized assays (e.g., kinase inhibition IC₅₀ values in ATP-competitive vs. allosteric binding modes) .
- Structural Analysis : Use X-ray crystallography or docking studies to verify binding poses. For example, dimethyl groups at position 7 may induce steric clashes in some protein pockets, explaining variability in anticancer activity .
- Meta-Analysis : Aggregate data from PubChem and JECFA repositories to identify outliers caused by impurities (e.g., unreacted chlorinated intermediates) .
Q. What strategies optimize regioselectivity in functionalizing the dihydrothieno ring?
- Methodology :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., -NO₂) to steer electrophiles to the 5-position. For example, nitration (HNO₃/H₂SO₄) followed by reduction (Fe/AcOH) yields 5-amino derivatives .
- Transition-Metal Catalysis : Pd-catalyzed C-H activation (e.g., with 2,3-difluorobenzyl bromide) selectively modifies the 7-position .
- Case Study : A 2021 study achieved 85% regioselectivity at position 5 using a Ru(II)-catalyst and chelating ligands .
Q. How do computational models predict the compound’s pharmacokinetic properties, and what are their limitations?
- Methodology :
- QSAR Models : Use descriptors like LogP (calculated: 2.8) and polar surface area (PSA: 65 Ų) to predict blood-brain barrier permeability .
- MD Simulations : Reveal metabolic vulnerabilities (e.g., CYP3A4-mediated oxidation of the thieno ring) .
- Limitations : Models often underestimate steric effects of dimethyl groups on metabolic stability, necessitating in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
